molecular formula C19H16BrNO2S B11369902 2-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11369902
M. Wt: 402.3 g/mol
InChI Key: DTXHUMIWGDTTKV-UHFFFAOYSA-N
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Description

2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a methoxyphenyl group, and a thiophenylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Methoxylation: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Thiophenylmethylation: The thiophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using thiophen-2-ylmethanol and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the thiophenylmethyl group.

    N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the bromo group.

    2-BROMO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxyphenyl group.

Uniqueness

The presence of all three functional groups (bromo, methoxyphenyl, and thiophenylmethyl) in 2-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE makes it unique compared to its analogs. This unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

2-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16BrNO2S/c1-23-15-10-8-14(9-11-15)21(13-16-5-4-12-24-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3

InChI Key

DTXHUMIWGDTTKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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